molecular formula C26H24O5 B11257441 3-(3,4-dimethoxyphenyl)-4-methyl-6-((2-methylbenzyl)oxy)-2H-chromen-2-one

3-(3,4-dimethoxyphenyl)-4-methyl-6-((2-methylbenzyl)oxy)-2H-chromen-2-one

Cat. No.: B11257441
M. Wt: 416.5 g/mol
InChI Key: HSJRSOIDFQROKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • This compound belongs to the class of chromones, which are bicyclic compounds containing a benzopyran ring fused to a benzene ring.
  • Its systematic name is quite a mouthful, but let’s break it down:
    • The chromone core consists of a benzopyran (2H-chromen-2-one) scaffold.
    • The substituents include:

        3,4-dimethoxyphenyl: A methoxy group at positions 3 and 4 on the phenyl ring.

        4-methyl: A methyl group at position 4 on the chromone ring.

        2-methylbenzyl: A benzyl group with a methyl substituent at position 2.

  • This compound’s structure is intriguing due to its combination of aromatic rings and functional groups.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Oxidation: The chromone core can undergo oxidation reactions, leading to the formation of various functional groups.

      Reduction: Reduction of the carbonyl group in the chromone ring can yield the corresponding alcohol.

      Substitution: The benzyl ether group is susceptible to nucleophilic substitution reactions.

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: This compound serves as a versatile intermediate for the synthesis of other complex molecules.

      Biology: Researchers explore its potential as a pharmacophore or ligand for biological targets.

      Medicine: Investigations focus on its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.

      Industry: It may find applications in the production of fine chemicals or pharmaceuticals.

  • Mechanism of Action

    • The exact mechanism depends on the specific context (e.g., as a drug or ligand).
    • It likely interacts with cellular receptors, enzymes, or signaling pathways.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s applications and properties are still an active area of research, and new findings may emerge

    Properties

    Molecular Formula

    C26H24O5

    Molecular Weight

    416.5 g/mol

    IUPAC Name

    3-(3,4-dimethoxyphenyl)-4-methyl-6-[(2-methylphenyl)methoxy]chromen-2-one

    InChI

    InChI=1S/C26H24O5/c1-16-7-5-6-8-19(16)15-30-20-10-12-22-21(14-20)17(2)25(26(27)31-22)18-9-11-23(28-3)24(13-18)29-4/h5-14H,15H2,1-4H3

    InChI Key

    HSJRSOIDFQROKB-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=CC=C1COC2=CC3=C(C=C2)OC(=O)C(=C3C)C4=CC(=C(C=C4)OC)OC

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.